molecular formula C15H18F2N6O B2744576 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide CAS No. 2034271-68-4

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide

Cat. No. B2744576
CAS RN: 2034271-68-4
M. Wt: 336.347
InChI Key: PNLROBRWDULWQD-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,5-triazine, which is a class of organic compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 1,3,5-triazines are generally synthesized from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .


Molecular Structure Analysis

The compound seems to contain a 1,3,5-triazine ring, which is a six-membered ring consisting of three carbon atoms and three nitrogen atoms. The ring is substituted with dimethylamino groups and a difluorobenzamide group .


Chemical Reactions Analysis

The kinetics of thermal decomposition of similar 2,4-bis(dimethylamino)-6-trinitromethyl-1,3,5-triazine has been studied in melt and in a dilute solution of dinonyl phthalate by manometric and gravimetric methods .

Scientific Research Applications

Nucleic Acid Binding Agents

One application of compounds related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide is in the field of nucleic acid binding. A study discusses the synthesis of diaryltriazines, which bind strongly to DNA and RNA model sequences and inhibit topoisomerase II, an enzyme crucial in DNA replication and transcription (Spychała et al., 1994).

Polycondensation Reactions

Another application is in the synthesis of melamine derivatives for polycondensation reactions. A study describes the synthesis of various melamine derivatives, including those related to the structure of interest, and their applications in forming polycondensates (Matsukawa et al., 1980).

Metal-Ligand Complex Formation

The compound is also useful in forming metal-ligand complexes. Research on benzoxazine dimers, which have metal-responsive properties, demonstrates their potential as novel ligands for rare earth metal ions, including the formation of complexes with cerium ions (Veranitisagul et al., 2011).

Herbicide Metabolism Studies

In the context of agriculture, similar compounds have been studied for their herbicidal properties and metabolism in various organisms. A study details the identification of microbial and rat metabolites of triflusulfuron methyl, a sulfonylurea herbicide, which shares structural similarities (Dietrich et al., 1995).

Vibrational Spectroscopy

Vibrational spectroscopy studies also utilize similar compounds. Research on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a compound structurally related to the compound of interest, provides insights into vibrational assignments and molecular structure (Dunkers & Ishida, 1995).

Antitumor Drug Analogues

The compound's analogues have been explored in the synthesis of antitumor drugs. A study discusses the synthesis of bicyclic analogues of hexamethylmelamine, a triazine derivative, for potential antitumor applications (Langdon et al., 1984).

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6O/c1-22(2)14-19-11(20-15(21-14)23(3)4)8-18-13(24)12-9(16)6-5-7-10(12)17/h5-7H,8H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLROBRWDULWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(C=CC=C2F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide

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